molecular formula C21H21N3O7S B2982911 Methyl 2-({4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-methylanilino}sulfonyl)benzenecarboxylate CAS No. 866154-87-2

Methyl 2-({4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-methylanilino}sulfonyl)benzenecarboxylate

Cat. No.: B2982911
CAS No.: 866154-87-2
M. Wt: 459.47
InChI Key: DMFAYRFWLQECLW-UHFFFAOYSA-N
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Description

This compound is a sulfonylurea derivative characterized by a central benzene ring substituted with a sulfonamide group linked to a 2-methylanilino moiety and a 4,6-dimethoxy-2-pyrimidinyloxy group. The presence of methoxy groups on the pyrimidine ring and the methylanilino group may influence solubility, metabolic stability, and target binding affinity.

Properties

IUPAC Name

methyl 2-[[4-(4,6-dimethoxypyrimidin-2-yl)oxy-2-methylphenyl]sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O7S/c1-13-11-14(31-21-22-18(28-2)12-19(23-21)29-3)9-10-16(13)24-32(26,27)17-8-6-5-7-15(17)20(25)30-4/h5-12,24H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFAYRFWLQECLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=NC(=CC(=N2)OC)OC)NS(=O)(=O)C3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-methylanilino}sulfonyl)benzenecarboxylate typically involves multiple steps. One common method starts with the reaction of 4,6-dimethoxy-2-pyrimidinol with 4-chloro-2-methylaniline in the presence of a base to form the intermediate product. This intermediate is then reacted with methyl 2-sulfamoylbenzoate under specific conditions to yield the final compound .

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-methylanilino}sulfonyl)benzenecarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Methyl 2-({4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-methylanilino}sulfonyl)benzenecarboxylate is a complex organic compound that has a molecular formula of C21H21N3O7S and a molecular weight of approximately 459.47 g/mol . It is notable for its unique structure, featuring a sulfonamide group and a pyrimidine moiety, potentially contributing to its pharmacological properties. The presence of methoxy groups on the pyrimidine ring may enhance its solubility and reactivity, making it a candidate for studies in medicinal chemistry and material science.

Potential Applications

Preliminary studies suggest that this compound may exhibit significant biological activities. Compounds containing pyrimidine and sulfonamide groups are often explored for their potential as herbicides, antibiotics, and antiparasitics.

Compound NameStructureUnique Features
BispyribacC19H18N4O8Known herbicide; inhibits amino acid synthesis
SulfamethoxazoleC10H11N3O3SAntibiotic; sulfonamide class
PyrimethamineC12H13ClN4Antiparasitic; pyrimidine derivative
This compoundC21H21N3O7SCombination of a methoxypyrimidine structure with a sulfonamide linkage, which may enhance both solubility and biological activity compared to other similar compounds.

Further pharmacological studies are necessary to elucidate the specific mechanisms of action and therapeutic potential of this compound.

Mechanism of Action

The mechanism of action of Methyl 2-({4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-methylanilino}sulfonyl)benzenecarboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The compound belongs to a class of sulfonylurea herbicides, with structural analogs differing primarily in substituents on the pyrimidine ring and sulfonamide-linked groups. Below is a comparative analysis:

Table 1: Substituent Variations and Properties of Sulfonylurea Analogs
Compound Name (IUPAC) Pyrimidine Substituents Sulfonamide-Linked Group Molecular Formula Key Use/Activity
Target Compound 4,6-dimethoxy 2-methylanilino C22H22N4O7S Likely herbicide (ALS inhibitor)
Primisulfuron-methyl 4,6-bis(difluoromethoxy) Benzoate methyl ester C16H14F4N4O7S Herbicide (corn, cereals)
Sulfometuron methyl ester 4,6-dimethyl Benzoate methyl ester C15H16N4O5S Herbicide (non-crop areas)
Bensulfuron-methyl 4,6-dimethoxy Methylbenzoate C16H18N4O7S Rice paddy herbicide
Key Observations:
  • Primisulfuron’s bis(difluoromethoxy) groups increase lipophilicity, aiding cuticle penetration .
  • Sulfonamide-Linked Groups: The 2-methylanilino group in the target compound may confer unique steric and electronic effects compared to benzoate esters in analogs, influencing enzyme interaction and degradation rates.

Physicochemical Properties

  • Solubility : Methoxy groups in the target compound and bensulfuron-methyl improve water solubility relative to primisulfuron’s fluorinated groups, which favor lipid membranes .
  • Stability : Intramolecular hydrogen bonds (e.g., O–H···O in analogs like ’s compound) stabilize crystal structures, suggesting similar stabilization may occur in the target compound .

Biological Activity

Methyl 2-({4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-methylanilino}sulfonyl)benzenecarboxylate is a complex organic compound with a notable structural composition that includes a sulfonamide group and a pyrimidine moiety . These features are often associated with significant biological activities, making this compound a subject of interest in medicinal chemistry.

  • Molecular Formula : C21H21N3O7S
  • Molecular Weight : 459.47 g/mol
  • CAS Number : 866154-87-2

The presence of methoxy groups enhances the solubility and reactivity of the compound, which is crucial for its potential pharmacological applications .

Mechanisms of Biological Activity

Preliminary studies indicate that this compound may exhibit various biological activities, particularly due to the following mechanisms:

  • Inhibition of Enzymatic Activity : Compounds containing sulfonamide and pyrimidine derivatives have been explored for their ability to inhibit key enzymes involved in disease processes. For instance, sulfonamides are known to inhibit bacterial dihydropteroate synthase, which is essential for folate synthesis in bacteria.
  • Antimicrobial Properties : Similar compounds have been evaluated for their antimicrobial efficacy, indicating potential use in treating infections .
  • Cytotoxic Activity : The compound's structure suggests possible cytotoxic effects against cancer cell lines. Research on related compounds has shown promising results in inhibiting growth in various cancer types .

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound stands out among structurally similar compounds:

Compound NameStructureUnique Features
BispyribacCHNOKnown herbicide; inhibits amino acid synthesis
SulfamethoxazoleCHNOSAntibiotic; sulfonamide class
PyrimethamineCHClNAntiparasitic; pyrimidine derivative

This compound is unique due to its combination of a methoxypyrimidine structure with a sulfonamide linkage, which may enhance both solubility and biological activity compared to other similar compounds .

Case Studies and Research Findings

  • In Vitro Studies : Research has shown that derivatives of pyrimidine and sulfonamides exhibit significant activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases. For example, certain analogues demonstrated IC50 values ranging from 5.80 to 40.80 µM against AChE, indicating substantial inhibitory potential .
  • Cytotoxicity Tests : In studies involving various cancer cell lines, specific derivatives have shown enhanced cytotoxicity compared to standard treatments. This suggests that this compound may have similar or improved efficacy against cancer cells .
  • Mechanistic Studies : Further pharmacological studies are necessary to elucidate the specific mechanisms of action and therapeutic potential of this compound. Understanding its interaction with biological systems could pave the way for developing new therapeutic agents .

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